

Endosulfan Sulfate: A Quantitative Structure-Activity Relationship (QSAR) Comparison Guide

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Compound of Interest		
Compound Name:	Endosulfan Sulfate	
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This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) for **endosulfan sulfate**, a persistent and toxic metabolite of the organochlorine insecticide endosulfan. It explores its performance in comparison to its parent compounds and alternative insecticides, supported by experimental data and detailed methodologies. This document aims to be a valuable resource for researchers in toxicology, environmental science, and pesticide development.

Introduction to Endosulfan and its Metabolite, Endosulfan Sulfate

Endosulfan is a broad-spectrum organochlorine insecticide that has been used globally to control a wide range of pests on various crops.[1] It exists as a technical mixture of two diastereomeric isomers, α -endosulfan and β -endosulfan.[2] Due to its persistence, bioaccumulation, and adverse effects on human health and the environment, its use has been banned or restricted in many countries.[1]

Endosulfan metabolizes in the environment and in organisms to form several byproducts, with **endosulfan sulfate** being the major and most persistent metabolite.[3][4] This metabolite is of significant concern as it exhibits toxicity comparable to or, in some cases, greater than the parent endosulfan isomers.[5] The primary mechanism of toxicity for both endosulfan and **endosulfan sulfate** is the non-competitive antagonism of the γ-aminobutyric acid (GABA)



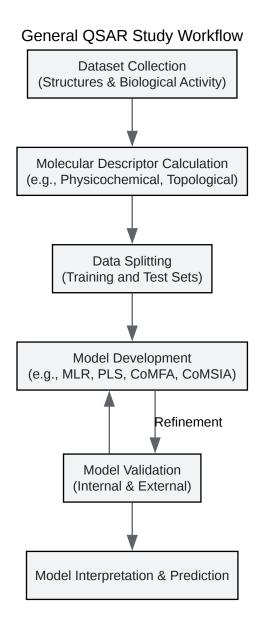
receptor-gated chloride channel in the nervous system, leading to hyperexcitation, convulsions, and death.[6][7]

Quantitative Structure-Activity Relationship (QSAR) Analysis

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical representation that correlates the chemical structure of a compound with its biological activity.[8] For pesticides like **endosulfan sulfate**, QSAR can help predict toxicity and understand the structural features that contribute to its adverse effects.

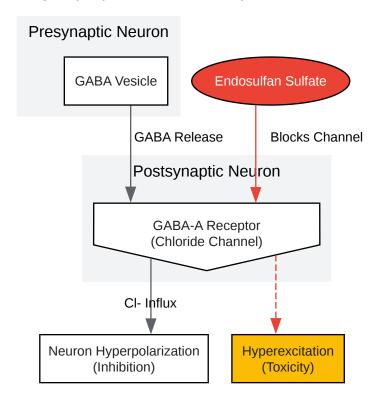
While specific, comprehensive 3D-QSAR studies exclusively focused on **endosulfan sulfate** are not readily available in the public domain, we can infer its structure-activity relationships based on data from its parent isomers, other GABA receptor antagonists, and general QSAR principles. A hypothetical QSAR study for **endosulfan sulfate** and its analogs would follow the workflow depicted below.







GABAergic Synapse and Inhibition by Endosulfan Sulfate



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